molecular formula C18H15ClF3NO4 B11508220 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

Cat. No.: B11508220
M. Wt: 401.8 g/mol
InChI Key: COQIHJOGQUWZIG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid is a synthetic organic compound characterized by the presence of both chlorophenyl and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorophenyl group may contribute to binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H15ClF3NO4

Molecular Weight

401.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid

InChI

InChI=1S/C18H15ClF3NO4/c19-13-3-1-11(2-4-13)9-12(10-16(24)25)17(26)23-14-5-7-15(8-6-14)27-18(20,21)22/h1-8,12H,9-10H2,(H,23,26)(H,24,25)

InChI Key

COQIHJOGQUWZIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl

Origin of Product

United States

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